molecular formula C11H11N3O2 B1454436 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid CAS No. 1342135-56-1

4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid

Cat. No. B1454436
CAS RN: 1342135-56-1
M. Wt: 217.22 g/mol
InChI Key: HTBDTXFBBBIGPI-UHFFFAOYSA-N
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Description

4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid is a compound with the molecular formula C9H7N3O2 . It is a type of triazole derivative, which are known for their versatile biological activities .


Synthesis Analysis

The synthesis of 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid and its derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid has been established by NMR and MS analysis . The compound is part of the class of triazole derivatives, which are known for their ability to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Chemical Reactions Analysis

The in situ reactions regulate the structure via changing the concentration of 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid during the assembly process, which in turn regulates the coordination competition between 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid and inorganic anions, thus generating different structures .


Physical And Chemical Properties Analysis

The molecular weight of 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid is 189.17078 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Metal-Organic Frameworks (MOFs) Synthesis

This compound is utilized as a monomer in the synthesis of MOFs. MOFs are highly porous materials that have a variety of applications due to their large surface area, including gas storage, separation, and catalysis .

Drug Delivery Systems

The structural properties of this compound make it suitable for drug delivery applications. Its ability to form stable complexes with various substances allows it to be used in the targeted delivery of therapeutic agents .

Anticancer Research

Researchers have explored the use of this compound in the design and development of new anticancer molecules. Its derivatives have been evaluated for their potential to act as selective and potent inhibitors against cancer cells .

Heat Shock Protein Inhibitors

The compound has been investigated for its role in constructing inhibitors for heat shock protein 90 (HSP90), a significant target in cancer therapy. Inhibiting HSP90 can lead to the degradation of ‘client proteins’ essential for tumor growth and survival .

Chemical Research and Development

As a unique chemical, this compound is provided to early discovery researchers. It’s used in various chemical reactions and processes to confirm product identity and purity, which is crucial in the development of new chemical entities .

Ligand for Coordination Chemistry

In coordination chemistry, this compound acts as a ligand to form complexes with metal ions. These complexes are studied for their structural characteristics and potential applications in catalysis and materials science .

Mechanism of Action

While the specific mechanism of action for 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid is not mentioned in the search results, triazole derivatives are known to exhibit various biological activities. For instance, some triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .

Future Directions

The future directions for research on 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid could involve further exploration of its biological activities and potential applications in medicinal chemistry. The development of more effective and potent triazole derivatives is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name

4-(4,5-dimethyl-1,2,4-triazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-12-13-10(14(7)2)8-3-5-9(6-4-8)11(15)16/h3-6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBDTXFBBBIGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid

CAS RN

1342135-56-1
Record name 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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